

Application Note: SLES-Based DNA Extraction from Challenging Tissues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium lauryl ether sulfate

Cat. No.: B010118

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtaining high-quality genomic DNA from challenging tissues such as fibrous, cartilaginous, or aged bone samples is a critical bottleneck in many molecular biology workflows. These tissues are often resistant to standard lysis procedures, leading to low DNA yield and purity, which can negatively impact downstream applications like PCR, sequencing, and genotyping. **Sodium Lauryl Ether Sulfate (SLES)**, a milder anionic surfactant than the commonly used Sodium Dodecyl Sulfate (SDS), presents a promising alternative for effective cell lysis while potentially better-preserving the integrity of the extracted nucleic acids. This application note provides a detailed protocol for DNA extraction from challenging tissues using a novel SLES-based lysis buffer.

While direct comparisons in DNA extraction are limited, studies in related fields like tissue decellularization have shown that SLES can effectively remove cellular components, including DNA, while being less harsh on the extracellular matrix compared to SDS.[1][2][3][4] SLES is considered less toxic and has a lower critical micelle concentration, which can be advantageous in certain applications.[1][5][6] This protocol has been adapted from established SDS-based methods and may require optimization depending on the specific tissue type.

Data Presentation

The following table summarizes typical DNA yields and purity obtained from various challenging tissues using different extraction methods, providing a benchmark for the expected performance of the SLES protocol.

| Tissue Type | Extraction Method | Average DNA Yield (ng/μL) | A260/A280 Purity | Reference |
|----------------------|--------------------------|---------------------------|------------------|----------------------|
| Aged Bone | Total Demineralization | Up to 1.131 | Not Specified | [7] |
| Ancient Bone | Silica-Based Spin Column | Not Specified | Not Specified | [8] |
| FFPE Tissue | Phenol-Chloroform | > 3 μg (total) | > 1.8 | [6] |
| Costal Cartilage | Phenol-Chloroform | Not Specified | Not Specified | [9] |
| Frozen Muscle & Bone | SDS-based Lysis | Not Specified | ~1.8 | [10] |

Experimental Protocols

This section details the SLES-based protocol for DNA extraction from challenging tissues.

Materials:

- SLES Lysis Buffer:
 - 10 mM Tris-HCl (pH 8.0)
 - 100 mM NaCl
 - 25 mM EDTA (pH 8.0)
 - 1-2% (w/v) **Sodium Lauryl Ether Sulfate (SLES)**

- Note: The optimal SLES concentration may vary depending on the tissue type. A starting concentration of 1.5% is recommended.
- Proteinase K (20 mg/mL)
- RNase A (10 mg/mL)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Chloroform:Isoamyl Alcohol (24:1)
- Isopropanol (100%, ice-cold)
- Ethanol (70%, ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or Nuclease-free water

Equipment:

- Mortar and pestle (for bone or very tough tissues)
- Scalpel or razor blade
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Microcentrifuge
- Vortexer
- Heating block or water bath
- Spectrophotometer (for DNA quantification)

Protocol:

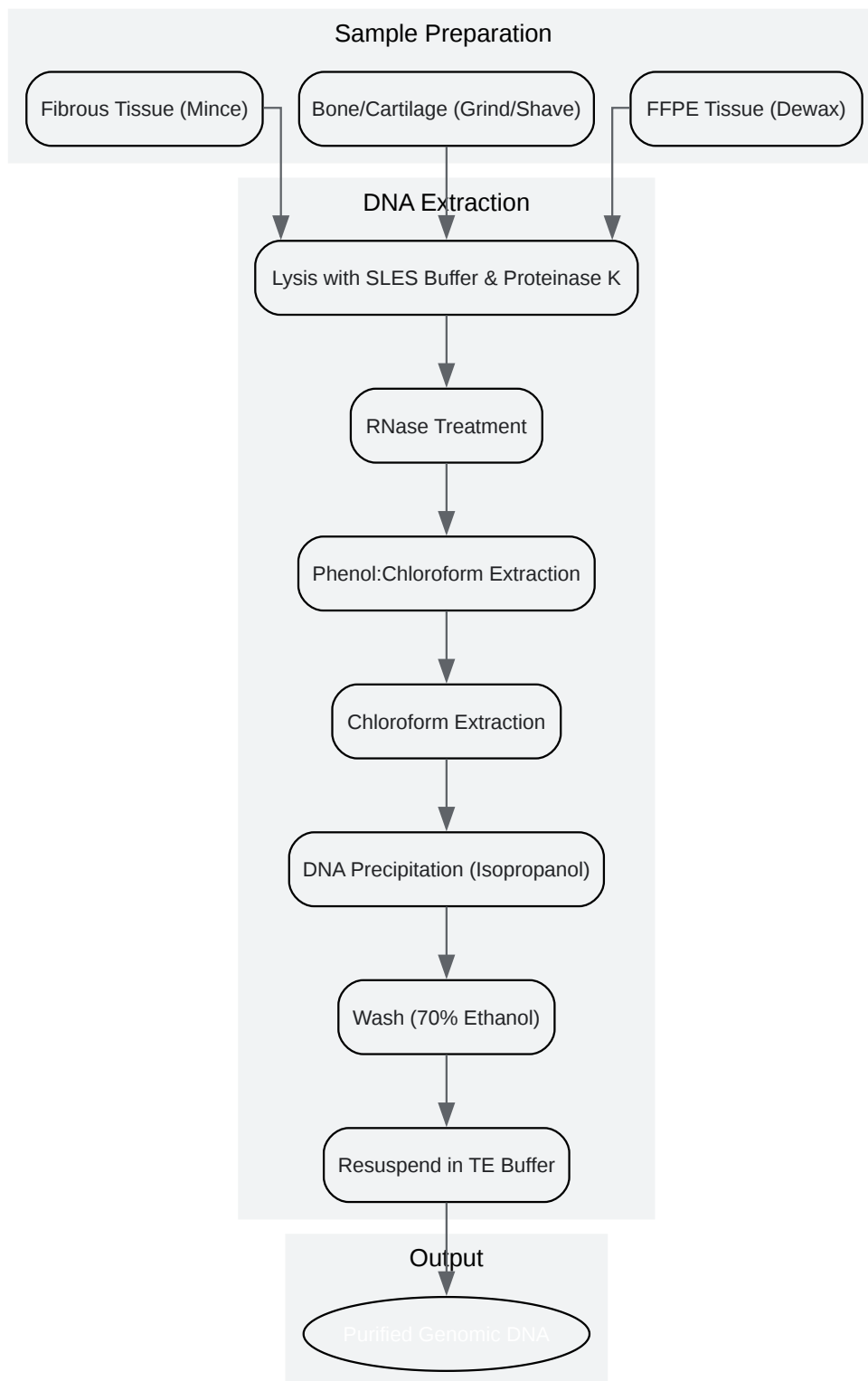
- Sample Preparation:
 - Fibrous Tissue (e.g., muscle, heart): Weigh approximately 25 mg of fresh or frozen tissue. Mince the tissue into small pieces using a sterile scalpel.

- Bone/Cartilage: For bone, use a drill or mortar and pestle to grind the sample into a fine powder. For cartilage, shave thin sections using a scalpel. Use approximately 50-100 mg of powdered/shaved tissue.
- FFPE Tissue: Use a microtome to cut 10-20 μm sections. Dewax the sections by washing twice with xylene for 5 minutes each, followed by two washes with 100% ethanol for 5 minutes each to remove the xylene. Air dry the tissue pellet.[\[1\]](#)[\[2\]](#)
- Lysis:
 - Place the prepared tissue in a microcentrifuge tube.
 - Add 500 μL of SLES Lysis Buffer.
 - Add 25 μL of Proteinase K (20 mg/mL).
 - Vortex briefly and incubate at 56°C in a shaking water bath or heating block overnight, or until the tissue is completely lysed. For tougher tissues, a longer incubation period (up to 48 hours) may be necessary.
- RNase Treatment:
 - Cool the lysate to room temperature.
 - Add 5 μL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
- Phenol-Chloroform Extraction:
 - Add an equal volume (approximately 500 μL) of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.
 - Vortex vigorously for 30 seconds and centrifuge at 12,000 x g for 10 minutes at room temperature.
 - Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Be cautious not to disturb the interface.
- Chloroform Extraction:

- Add an equal volume of chloroform:isoamyl alcohol (24:1) to the aqueous phase.
- Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes.
- Transfer the upper aqueous phase to a new microcentrifuge tube.
- DNA Precipitation:
 - Add 0.7-1.0 volumes of ice-cold 100% isopropanol to the aqueous phase.
 - Mix gently by inverting the tube until a white DNA precipitate is visible.
 - Incubate at -20°C for at least 1 hour to increase the DNA pellet yield.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
- Washing:
 - Carefully discard the supernatant without disturbing the DNA pellet.
 - Add 1 mL of ice-cold 70% ethanol to wash the pellet.
 - Centrifuge at 12,000 x g for 5 minutes at 4°C.
 - Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as it can be difficult to resuspend.
- Resuspension:
 - Resuspend the DNA pellet in 30-50 µL of TE buffer or nuclease-free water.
 - Incubate at 65°C for 10 minutes to aid in resuspension.
 - Store the purified DNA at -20°C.

Visualizations

SLES DNA Extraction Workflow

[Click to download full resolution via product page](#)

Caption: Workflow of the SLES-based DNA extraction protocol.

Caption: Simplified mechanism of SLES in disrupting the cell membrane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jkmu.kmu.ac.ir [jkmu.kmu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. cetjournal.it [cetjournal.it]
- 4. researchgate.net [researchgate.net]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. chemistryconnection.com [chemistryconnection.com]
- 7. Surfactant - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of Sodium Lauryl Sulfate and Sodium Lauryl Ether Sulfate Detergents for Decellularization of Porcine Liver for Tissue Engineering Applications | Chemical Engineering Transactions [cetjournal.it]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: SLES-Based DNA Extraction from Challenging Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010118#sles-protocol-for-dna-extraction-from-challenging-tissue-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com